3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
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Description
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H9BrO3 . It has a molecular weight of 269.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, methoxy, and propynyloxy groups . The prop-2-yn-1-yl group is inclined to the benzene ring .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 361.5±42.0 °C . Its density is predicted to be 1.477±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Evaluation
- Antioxidant, Antimicrobial, and Anticancer Properties : Derivatives of 2-(Prop-2-yn-1-yloxy)benzaldehyde, including compounds closely related to 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. One study found that these compounds exhibited significant antioxidant capacity, good antibacterial activity towards Bacillus subtilis, and high antifungal activity against Aspergillus niger. Particularly, one compound showed notable cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Synthetic Processes Improvement
- Improving Synthetic Processes : Research has been conducted on improving the synthetic processes for related compounds, which could indirectly inform the synthesis or application of this compound. For example, a study discussed the synthesis of 3,4,5-trimethoxy benzaldehyde from starting materials through a series of reactions, indicating potential methods for synthesizing similar compounds (Yangyu Feng, 2002).
Crystal Structure Analysis
- Crystal Structure Analysis : The synthesis and crystal structure of compounds related to this compound have been investigated. For instance, the crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one was examined, providing insights into the structural characteristics of similar compounds (Wang Yong-jian, 2010).
Magnetic Properties of Complexes
- Magnetic Properties of Metal Complexes : Studies on the synthesis, structures, and magnetic properties of cubane cobalt and nickel clusters utilized derivatives of hydroxy benzaldehyde, such as 2-hydroxy-3-methoxy-benzaldehyde, to prepare tetranuclear complexes. These complexes were analyzed for their magnetic interactions and behaviors, contributing to the understanding of materials science and magnetic properties (Shuhua Zhang et al., 2013).
properties
IUPAC Name |
3-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXTUCZPDRKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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